4-{[2-(1-methyl-1H-imidazol-4-yl)ethyl]carbamoyl}butanoic acid
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Overview
Description
4-{[2-(1-methyl-1H-imidazol-4-yl)ethyl]carbamoyl}butanoic acid is an organic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1-methyl-1H-imidazol-4-yl)ethyl]carbamoyl}butanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Butanoic Acid Moiety: The imidazole derivative is then reacted with butanoic acid or its derivatives under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1-methyl-1H-imidazol-4-yl)ethyl]carbamoyl}butanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butylhydroperoxide.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Nickel catalysts for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .
Scientific Research Applications
4-{[2-(1-methyl-1H-imidazol-4-yl)ethyl]carbamoyl}butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[2-(1-methyl-1H-imidazol-4-yl)ethyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
4-{[2-(1-methyl-1H-imidazol-4-yl)ethyl]carbamoyl}butanoic acid is unique due to its specific structure, which combines an imidazole ring with a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1187618-19-4 |
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Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
5-[2-(1-methylimidazol-4-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H17N3O3/c1-14-7-9(13-8-14)5-6-12-10(15)3-2-4-11(16)17/h7-8H,2-6H2,1H3,(H,12,15)(H,16,17) |
InChI Key |
XAYAYPQLEGFLIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CCNC(=O)CCCC(=O)O |
Purity |
0 |
Origin of Product |
United States |
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